Tetracenomycin F1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetracenomycin F1 is a natural product antibiotic that belongs to the tetracycline family of antibiotics. It is produced by the bacterium Streptomyces rimosus and was first isolated in 1968. Tetracenomycin F1 has been found to be effective against a wide range of bacterial infections and has been the subject of extensive research in recent years.
科学研究应用
Metabolic Engineering of Tetracenomycin Pathway
Tetracenomycin F1, as a member of the tetracenomycins, is involved in the metabolic engineering of its biosynthetic pathways. Nguyen et al. (2021) explored the expression of the elloramycin biosynthetic gene cluster in Streptomyces coelicolor M1146. This facilitated the production of tetracenomycin analogs, highlighting the potential of metabolic engineering in producing various tetracenomycin derivatives for research and therapeutic applications (Nguyen et al., 2021).
Antitumor Activity
Tetracenomycins, including tetracenomycin F1, have been studied for their antitumor properties. Qiao et al. (2019) reported that tetracenomycin X, a related compound, showed significant antitumor activity in lung cancer cells, suggesting a potential therapeutic role for tetracenomycin derivatives in cancer treatment (Qiao et al., 2019).
Structural and Functional Analysis
The structural and functional analysis of enzymes involved in the biosynthesis of tetracenomycins, including tetracenomycin F1, has been a focus of research. Thompson et al. (2004) studied the tetracenomycin F2 cyclase, providing insights into the enzymatic mechanisms involved in tetracenomycin biosynthesis (Thompson et al., 2004).
Inhibition of Protein Synthesis
Tetracenomycins have been found to inhibit protein synthesis. Osterman et al. (2020) discovered that tetracenomycin X binds within the ribosomal exit tunnel, inhibiting protein synthesis, which could provide a basis for developing new antibiotics or other therapeutic agents (Osterman et al., 2020).
Biosynthetic Gene Analysis
The analysis of genes involved in the biosynthesis of elloramycin and related compounds, including tetracenomycin F1, has been conducted to understand their production mechanisms. Rafanan et al. (2001) characterized the elmGHIJ genes, establishing a foundation for further exploration of tetracenomycin biosynthesis (Rafanan et al., 2001).
属性
CAS 编号 |
149791-45-7 |
---|---|
产品名称 |
Tetracenomycin F1 |
分子式 |
C20H14O7 |
分子量 |
366.3 g/mol |
IUPAC 名称 |
3,8,10,12-tetrahydroxy-1-methyl-11-oxo-6H-tetracene-2-carboxylic acid |
InChI |
InChI=1S/C20H14O7/c1-7-14-10(5-12(22)15(7)20(26)27)3-8-2-9-4-11(21)6-13(23)16(9)19(25)17(8)18(14)24/h3-6,21-24H,2H2,1H3,(H,26,27) |
InChI 键 |
BJSNGVYBQJIGRT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3)C=C(C=C4O)O)O)C(=O)O |
规范 SMILES |
CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3)C=C(C=C4O)O)O)C(=O)O |
其他 CAS 编号 |
149791-45-7 |
同义词 |
Tcm F1 tetracenomycin F1 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。